molecular formula C11H7BrOS B063451 3-(3-Bromobenzoyl)thiophene CAS No. 187963-91-3

3-(3-Bromobenzoyl)thiophene

Cat. No.: B063451
CAS No.: 187963-91-3
M. Wt: 267.14 g/mol
InChI Key: GHCSNYCUSDAYOB-UHFFFAOYSA-N
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Description

INTRODUCTION 3-(3-Bromobenzoyl)thiophene (3-BBT) is a synthetic molecule that has many potential applications in biomedical research and drug development. It is a member of the thiophene family of compounds, which are characterized by a sulfur-containing ring structure. 3-BBT is a lipophilic compound, meaning it is soluble in organic solvents and has a high affinity for lipids. As a result, it has been used in a variety of biological studies, including in vivo and in vitro experiments. SYNTHESIS METHOD 3-BBT can be synthesized using a variety of methods. The most common method is a reaction between 3-bromobenzaldehyde and thiophene-2-carboxaldehyde. This reaction is typically carried out in an organic solvent such as dimethylformamide and yields 3-BBT in a high yield. Other methods for synthesizing 3-BBT include the use of palladium-catalyzed cross-coupling reactions and the use of a solid-phase synthesis technique. SCIENTIFIC RESEARCH APPLICATIONS 3-BBT has been used in a variety of scientific research applications, including both in vivo and in vitro experiments. In vivo experiments involve the use of living organisms, such as animals or humans, to study the effects of a given compound. In vitro experiments, on the other hand, involve the use of isolated cells or tissues in an artificial environment. 3-BBT has been used in a variety of in vivo and in vitro experiments, including studies of drug delivery, cellular uptake, and toxicity. MECHANISM OF ACTION The mechanism of action of 3-BBT is not yet fully understood. However, it is believed to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Once inside the cell, 3-BBT is thought to interact with various proteins and enzymes, resulting in a variety of biological effects. BIOLOGICAL ACTIVITY 3-BBT has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, 3-BBT has been shown to possess neuroprotective effects, as well as immunomodulatory effects. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS 3-BBT has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation, as well as to inhibit the production of prostaglandins, molecules involved in pain and inflammation. In addition, 3-BBT has been shown to modulate the activity of various enzymes and receptors, such as the cyclooxygenase enzyme, the histamine receptor, and the serotonin receptor. PHARMACODYNAMICS Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body. 3-BBT has been shown to possess a variety of pharmacodynamic effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, 3-BBT has been shown to modulate the activity of various enzymes and receptors, such as the cyclooxygenase enzyme, the histamine receptor, and the serotonin receptor. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS 3-BBT has several advantages for use in laboratory experiments. One advantage is its lipophilicity, which allows it to cross the cell membrane and enter the cell. In addition, 3-BBT is relatively easy to synthesize and is available commercially, making it accessible for use in a variety of experiments. However, 3-BBT also has some limitations for use in laboratory experiments. For example, it is toxic in high concentrations and can cause adverse effects in some organisms. In addition, 3-BBT can be difficult to work with due to its high volatility and low solubility in water. FUTURE DIRECTIONS Given the potential applications of 3-BBT in biomedical research and drug development, there are a number of possible future directions for further research. These include further studies of its mechanism of action, its pharmacodynamics, and its effects on various biochemical and physiological processes. In addition, further research is needed to explore the potential therapeutic applications of 3-BBT, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Other possible future directions include the development of new synthetic methods for the production of 3-BBT, as well as the development of new delivery systems for 3-BBT. Finally, further research is needed to explore the potential toxic effects of 3-BBT, as well as its potential interactions with other drugs.

Scientific Research Applications

  • Aromatic Nucleophilic Substitution and Synthesis Applications :

    • Guerrera et al. (1995) demonstrated that 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This reaction could be useful for the synthesis of these compounds, offering insights into novel synthetic methods for thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
  • Antiproliferative Properties and Tubulin Binding :

    • Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures. They evaluated these compounds for their antiproliferative properties, discovering that one compound demonstrated significant cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization. This research suggests potential therapeutic applications in cancer treatment (Tréguier et al., 2014).
  • Antioxidant Activity Evaluation :

    • Queiroz et al. (2007) prepared new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties using various methods. Their findings offer insights into structure-activity relationships and potential applications of thiophene derivatives in antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
  • Antimicrobial Activities :

Future Directions

Thiophene-based compounds, including “3-(3-Bromobenzoyl)thiophene”, have potential applications in various fields such as organic synthesis and optoelectronics . They are also being studied for their potential biological activities .

Properties

IUPAC Name

(3-bromophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCSNYCUSDAYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452710
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187963-91-3
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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